molecular formula C26H30O13 B8180770 3-[4-[3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one

3-[4-[3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one

Cat. No.: B8180770
M. Wt: 550.5 g/mol
InChI Key: VMMVZVPAYFZNBM-UHFFFAOYSA-N
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Description

3-[4-[3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C26H30O13 and its molecular weight is 550.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-[4-[3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one is a complex polyphenolic compound with potential biological activities. This article aims to explore its biological activity, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Basic Information

  • Molecular Formula : C63H102O32
  • Molecular Weight : 1371.50 g/mol
  • Topological Polar Surface Area (TPSA) : 512.00 Ų
  • XlogP : -5.40

Structure

The compound features multiple hydroxyl groups and sugar moieties, contributing to its solubility and biological reactivity. The presence of these functional groups is crucial for its interaction with biological targets.

Antioxidant Activity

Research indicates that polyphenolic compounds exhibit significant antioxidant properties, which can mitigate oxidative stress in cells. The compound may demonstrate similar effects due to its rich hydroxyl group content, which can scavenge free radicals and inhibit lipid peroxidation.

Antimicrobial Properties

Studies have shown that certain polyphenols can inhibit the growth of various bacteria and fungi. The compound's structure suggests potential antimicrobial activity against pathogens such as Streptococcus mutans, which is associated with dental caries. The binding energy interactions with bacterial enzymes indicate a possible mechanism for its antimicrobial effects .

Anti-inflammatory Effects

Inflammation plays a pivotal role in many chronic diseases. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The compound's ability to modulate inflammatory pathways may offer therapeutic benefits in conditions like arthritis and cardiovascular diseases.

Quorum Sensing Inhibition

Quorum sensing (QS) is a mechanism used by bacteria to communicate and regulate gene expression based on population density. Compounds that inhibit QS can prevent biofilm formation and virulence in pathogenic bacteria. The studied compound may exhibit QS inhibitory activity, thus representing a novel approach in managing bacterial infections .

Study 1: Antimicrobial Efficacy Against Streptococcus mutans

In a controlled study, the compound was tested for its ability to inhibit biofilm formation by S. mutans. Results showed a significant reduction in biofilm mass at concentrations as low as 125 µg/mL, indicating strong antimicrobial properties .

Study 2: Anti-inflammatory Activity in Macrophages

In vitro experiments using RAW264.7 macrophages demonstrated that the compound significantly reduced the secretion of inflammatory mediators induced by LPS (lipopolysaccharide). This suggests that the compound could be beneficial in reducing inflammation in various disease models .

Interaction with Cellular Targets

The compound likely interacts with cellular receptors and enzymes involved in inflammation and microbial resistance. For instance, its structural components may bind to glycosyltransferases or other regulatory proteins involved in biofilm synthesis .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for determining the therapeutic potential of the compound. Preliminary studies suggest favorable absorption and distribution characteristics, although further research is needed to confirm these findings .

Properties

IUPAC Name

3-[4-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O13/c27-10-19-20(32)21(33)22(39-25-23(34)26(35,11-28)12-36-25)24(38-19)37-15-5-1-13(2-6-15)3-8-17(30)16-7-4-14(29)9-18(16)31/h1-9,19-25,27-29,31-35H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMVZVPAYFZNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)C=CC(=O)C4=C(C=C(C=C4)O)O)CO)O)O)O)(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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